molecular formula C10H10ClIO B2408150 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene CAS No. 2225136-98-9

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene

Cat. No. B2408150
CAS RN: 2225136-98-9
M. Wt: 308.54
InChI Key: YSRPIOLXQPWLQO-UHFFFAOYSA-N
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Description

1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene is a chemical compound with the molecular formula C10H10ClIO . It has an average mass of 308.543 Da and a monoisotopic mass of 307.946472 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an iodine atom, a methoxy group, and a cyclopropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylic halides typically react via SN1 or SN2 pathways .

Scientific Research Applications

Iodobenzene-Catalyzed Reactions

Iodobenzene-catalyzed cyclization of certain compounds results in the formation of specific products like 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This reaction utilizes hypervalent iodine in an electrophilic manner at the aromatic ring, showcasing a method where compounds like 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene could be involved in the synthesis of complex organic molecules (Moroda & Togo, 2008).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of chloro- and methoxy-substituted benzenes highlight the potential of such compounds in understanding the mechanistic aspects of reduction reactions. These studies provide insights into bond scissions and formations, crucial for understanding the chemical properties of this compound (Peverly et al., 2014).

Ring-Opening Reactions

The application of iodobenzene dichloride in ring-opening reactions of donor-acceptor cyclopropanes can inform the chemical behavior of this compound, especially in terms of its reactivity in halogenation processes (Garve et al., 2014).

Halogenation Techniques

Research on ring halogenation of polyalkylbenzenes using various catalysts and halogen sources provides a framework for understanding the halogenation potential of this compound. This could be significant for its application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).

Supramolecular Chemistry

The role of halogen-substituted compounds in guest-induced assembly into heterodimeric capsules via hydrogen bonds and CH-halogen interactions in supramolecular chemistry provides insights into potential applications of this compound in complex molecular assemblies (Kobayashi et al., 2003).

Mechanism of Action

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various physiological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene . These factors could include temperature, pH, and the presence of other compounds, among others. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

properties

IUPAC Name

1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRPIOLXQPWLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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